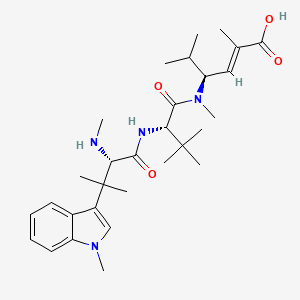

Hemiasterlin

概要

説明

準備方法

合成経路と反応条件: ヘミアステルリンの全合成には、いくつかの重要なステップが含まれます。 注目すべき方法の1つは、エバンスオキサゾリジノンを使用して、エナンチオマー的に純粋なテトラメチルトリプトファンユニットを生成することです . この高度に直線的な経路は、最長の直線状シーケンスが17ステップです。 別の方法は、ペプチド結合形成にN-ベンゾチアゾール-2-スルホニル保護基を使用し、13ステップのシーケンスをもたらします . さらに、4成分Ugi反応を特徴とする収束的多成分戦略が、ヘミアステルリンを効率的に合成するために使用されています .

工業生産方法: ヘミアステルリンの工業生産方法は、あまり詳細には文書化されていませんが、上記の合成経路は、スケーラブルな生産の基礎を提供します。

化学反応の分析

Chemical Reactivity

Nucleophilicity Hemiasterlin is considered a strong nucleophile based on its nucleophilicity index (N), which is calculated from the energy of the highest occupied molecular orbital (HOMO) .

Analogs and Derivatives

Bioisosteres Researchers have synthesized bioisosteric analogs of this compound, modifying the structure to explore new biological activities . For example, the indole moiety has been replaced with benzofuran and naphthalene groups .

Simplified Derivatives New simplified this compound derivatives have been synthesized by replacing the methyl group or the indol group with other groups .

Biological Activity and ADCs

Antimitotic Activity this compound acts as an antimitotic agent by disrupting microtubule dynamics, leading to mitotic arrest and cell death . It exhibits sub-nanomolar potency against several cancer cell lines .

Antibody-Drug Conjugates (ADCs) this compound and its synthetic analog taltobulin have been used as cytotoxic payloads in antibody-drug conjugates (ADCs) . These ADCs show sub-nanomolar cytotoxicity against HER2-expressing cancer cells .

Cytotoxicity

This compound and its analogs exhibit cytotoxicity against various cancer cell lines . The half maximal inhibitory concentration (IC50) values for this compound and taltobulin against different cell lines are shown in Table 1 .

Table 1. IC50 Values of this compound and Taltobulin Against Cancer Cell Lines

| Compound | SKBR3 (HER2+) | BT474 (HER2+) | MCF7 (HER2−) |

|---|---|---|---|

| This compound | 0.18 | 0.15 | 0.37 |

| Taltobulin | 1.12 | 1.40 | 3.00 |

| ADC | 0.086 | 0.27 | >50 |

| ADC | 0.25 | 0.45 | >50 |

Note: Each data point is an average of independent triplicates .

科学的研究の応用

Anticancer Activity

Hemiasterlin exhibits remarkable cytotoxicity against various cancer cell lines, with studies reporting sub-nanomolar potency. Its mechanism of action primarily involves binding to tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest. This property positions this compound as a promising candidate for cancer treatment.

Development of Analogues

To enhance the therapeutic efficacy and reduce side effects, various this compound analogues have been synthesized. These derivatives have shown improved potency and specificity against cancer cells.

Notable Derivatives

- BF65 and BF78 : These new derivatives have been developed with low nanomolar potency against cancer cells, demonstrating enhanced antitumor activity compared to the original compound .

- Taltobulin (HTI-286) : A synthetic analogue that retains the potent cytotoxic properties of this compound and has been evaluated for use in ADCs .

Antibody-Drug Conjugates (ADCs)

The unique properties of this compound make it an attractive payload for ADCs, which leverage antibodies to deliver cytotoxic agents directly to cancer cells.

ADC Efficacy

- Recent studies have demonstrated that ADCs incorporating this compound derivatives exhibit sub-nanomolar cytotoxicity against HER2-expressing cancer cells while sparing antigen-negative cells . This selectivity enhances the therapeutic index of these conjugates.

Case Studies

Several case studies illustrate the effectiveness of this compound and its analogues in preclinical models:

作用機序

類似化合物との比較

ヘミアステルリンは、ヘミアステルリンA、ヘミアステルリンB、およびタルトブリン(HTI-286)を含む細胞毒性トリペプチドのファミリーの一部です . これらの化合物は、同様の作用機序を共有しており、チューブリンのビンカペプチド部位に結合して微小管ダイナミクスを破壊します . ヘミアステルリンは、その構造の単純さと強力な抗有糸分裂活性においてユニークです .

類似化合物:

ヘミアステルリンA: 構造は似ていますが、アミノ酸組成にわずかな違いがあります.

ヘミアステルリンB: 独特の細胞毒性を持つ別の類似体です.

タルトブリン(HTI-286): 薬理学的特徴が向上し、多剤耐性タンパク質との相互作用が減少した合成類似体です.

生物活性

Hemiasterlin is a marine-derived tripeptide known for its potent biological activity, particularly as an antimitotic agent. This article explores the biological activity of this compound, focusing on its mechanisms, cytotoxicity, and potential therapeutic applications based on recent research findings.

This compound is composed of three highly modified amino acids, which contribute to its unique biological properties. Its mechanism of action involves the inhibition of microtubule polymerization, similar to other well-known agents like vinblastine and nocodazole. This inhibition leads to cell cycle arrest in the G2-M phase and subsequent apoptosis in cancer cells .

Cytotoxicity Profile

Recent studies have demonstrated that this compound exhibits sub-nanomolar potency against various human cancer cell lines. The following table summarizes the IC50 values for this compound and its analogs against different cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | KB | 8.2 |

| Hep-G2 | 17.8 | |

| MCF7 | 42.3 | |

| HTI-286 | KU-7 | 0.2 mg/mL (equivalent to MMC) |

| Taltobulin | SKBR3 | Sub-nanomolar |

| BT474 | Sub-nanomolar |

The data indicates that this compound and its derivatives, such as HTI-286 and Taltobulin, possess significant cytotoxic effects across various cancer cell lines, making them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the effects of HTI-286 on bladder cancer cells showed that it inhibited cell proliferation and induced apoptosis effectively. The compound was administered intravesically in a mouse model, demonstrating significant tumor growth delay compared to controls .

- Synthetic Analogues : Research on new bioisosteric analogues of this compound revealed that several derivatives exhibited strong cytotoxic activity against tumor cell lines (KB, Hep-G2, MCF7). Notably, analogs 17b and 17f showed comparable efficacy to paclitaxel, a standard chemotherapeutic agent .

- Mechanistic Insights : this compound's ability to disrupt microtubule dynamics was highlighted in studies showing that it competes with vinblastine for binding sites on tubulin. This property is crucial for its role as an antimicrotubule agent .

特性

CAS番号 |

157207-90-4 |

|---|---|

分子式 |

C30H46N4O4 |

分子量 |

526.7 g/mol |

IUPAC名 |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1 |

InChIキー |

KQODQNJLJQHFQV-MKWZWQCGSA-N |

SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |

異性体SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |

正規SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hemiasterlin; NSC695242; Milnamide B; (-)-Hemiasterlin; NSC-695242; NSC 695242; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。